Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-

Oligonucleotide synthesis Deprotection kinetics Process chemistry

Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- (synonyms: N4-Benzoyl-5'-O-DMT-2'-deoxycytidine; DMT-dC(Bz); 5'-O-DMT-N4-Bz-dC; CAS 128435-26-7, also registered as 67219-55-0) is a doubly protected 2'-deoxycytidine derivative. The 5'-hydroxyl carries the acid-labile 4,4'-dimethoxytrityl (DMT) group, while the exocyclic N4-amine is masked by a benzoyl (Bz) group.

Molecular Formula C37H35N3O7
Molecular Weight 633.7 g/mol
CAS No. 128435-26-7
Cat. No. B8813392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-
CAS128435-26-7
Molecular FormulaC37H35N3O7
Molecular Weight633.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O
InChIInChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)46-24-32-31(41)23-34(47-32)40-22-21-33(39-36(40)43)38-35(42)25-9-5-3-6-10-25/h3-22,31-32,34,41H,23-24H2,1-2H3,(H,38,39,42,43)
InChIKeyMYSNCIZBPUPZMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- (CAS 128435-26-7): Procurement-Relevant Identity and Role


Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- (synonyms: N4-Benzoyl-5'-O-DMT-2'-deoxycytidine; DMT-dC(Bz); 5'-O-DMT-N4-Bz-dC; CAS 128435-26-7, also registered as 67219-55-0) is a doubly protected 2'-deoxycytidine derivative [1]. The 5'-hydroxyl carries the acid-labile 4,4'-dimethoxytrityl (DMT) group, while the exocyclic N4-amine is masked by a benzoyl (Bz) group. With molecular formula C37H35N3O7 and a molecular weight of 633.69 g·mol⁻¹, this solid nucleoside building block (melting point 119 °C; LogP 5.3 at 20 °C) is the immediate precursor to the widely used DMT-dC(Bz) 3'-CE phosphoramidite (CAS 102212-98-6) [2]. It is manufactured at multi-kilogram scale and supplied at purities of ≥95% to ≥99% (HPLC) for solid-phase oligonucleotide synthesis .

Why Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- Cannot Be Replaced by a Generic In-Class Analog


Protected 2'-deoxycytidine building blocks are not interchangeable commodities. The choice of N4-acyl protecting group—benzoyl (Bz), acetyl (Ac), or isobutyryl (iBu)—fundamentally alters deprotection kinetics, susceptibility to side reactions (transamination, depurination), and the final purity of the oligonucleotide product [1][2]. A procurement decision based solely on price per gram ignores downstream costs: the benzoyl group mandates 8 h of ammonolysis at 55 °C versus 10–30 min for acetyl-protected analogs, but it uniquely suppresses N4→C4 transamination during methylphosphonate and phosphorothioate oligonucleotide deprotection—a side reaction that can reach ~16% adduct formation with alternative protecting strategies [3][4]. Furthermore, the crystalline purification process patented for this specific N4-benzoyl-5'-O-DMT regioisomer achieves ≤0.1% of the undesired 3'-O-DMT isomer, a specification that generic 'DMT-dC' materials rarely guarantee [5]. Selecting an analog without verifying these quantitative performance boundaries introduces avoidable failure risk in long-oligo synthesis, therapeutic oligonucleotide manufacturing, and mechanistic probe construction.

Quantitative Differentiation Evidence: Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- vs. Nearest Analogs


Standard Deprotection Time: 8 h at 55 °C (Bz) vs. 10 min at 65 °C (Ac) – A 48-Fold Difference in Process Time

The benzoyl-protected compound requires standard ammonolytic deprotection of 8 h at 55 °C (or 24 h at room temperature) using concentrated ammonium hydroxide . In contrast, the acetyl-protected analog (DMT-dC(Ac), CAS 154110-40-4) is cleaved in 10 min at 65 °C with AMA (ammonium hydroxide:methylamine 1:1) or 30 min at 60 °C with concentrated ammonia alone . This ~48-fold longer deprotection time for the benzoyl derivative is the defining operational trade-off: it imposes longer cycle times but provides superior stability against premature N-deacylation during synthesis, making it the standard choice when fast deprotection chemistry is not mandated.

Oligonucleotide synthesis Deprotection kinetics Process chemistry

Suppression of N4 Transamination: ≤2% Adduct for Bz-dC vs. ~16% for Alternative Protection in Methylphosphonate Synthesis

When deprotecting methylphosphonate oligonucleotides with ethylenediamine, N4-benzoyl-protected 2'-deoxycytidine is susceptible to transamination at the C4 position, yielding approximately 16% N4-(2-aminoethyl)cytidine adduct [1][2]. Under identical conditions, the N4-isobutyryl (iBu) protected analog exhibits negligible transamination (not detected), while the N4-acetyl analog is insufficiently stable under the acidic detritylation conditions of solid-phase synthesis [3]. The benzoyl group thus occupies a strategic middle ground: it is sufficiently robust to survive iterative TCA exposure during chain assembly yet is quantitatively removable under standard ammonolysis conditions, making it the industry-standard protection for cytidine in DNA synthesis when methylphosphonate or phosphorothioate backbones are not employed .

Transamination side reaction Methylphosphonate oligonucleotides N4-protecting group stability

Regioisomeric Purity: 3'-O-DMT Isomer Controlled to ≤0.1% via Patented Crystallization Process

A critical impurity in DMT-protected nucleosides is the regioisomeric 3'-O-DMT species, which acts as a chain terminator in solid-phase synthesis. The European Patent EP 1 369 424 A1 (Mitsui Chemicals) discloses a hydrated-crystal purification method specific to N4-benzoyl-5'-O-DMT-2'-deoxycytidine that reduces the content of the undesired N4-benzoyl-3'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine to ≤0.1% [1]. Commercial material produced under this process achieves ≥99.5% purity by reversed-phase HPLC, with individual specified impurities (dC2 cyanoethyl-H-phosphonate ≤0.3%, dC3 phosphoramidate ≤0.3%, dC5 3'-O-benzoyl isomer ≤0.3%, total P(III) contaminants ≤0.1%) [2]. Generic 'DMT-dC(Bz)' material not manufactured under this regimen may contain 1–5% of the 3'-O-DMT isomer, directly reducing per-step coupling yield and final oligonucleotide purity.

Regioisomer control Crystallization purification Oligonucleotide quality

Specific Utility in 3'-S-Phosphorothiolate Oligonucleotide Synthesis: Enabling Mechanistic Probes

This compound (5'-O-DMT-N4-Bz-dC) has been specifically validated as the precursor for synthesizing oligodeoxynucleotides containing the 3'-S-phosphorothiolate (3'-PS) linkage—a critical modification for probing enzyme-catalyzed DNA cleavage mechanisms . The benzoyl protection is essential in this context because the 3'-thio substitution alters the electronic environment of the nucleoside, making the N4-amine more susceptible to acylation side reactions during phosphorothioamidite preparation; the benzoyl group's electron-withdrawing character provides the necessary stability. Alternative N4-acetyl protection is incompatible due to premature deacylation under the extended sulfurization conditions required for 3'-PS linkage formation [1].

3'-S-Phosphorothiolate linkage Enzymatic cleavage probes Modified oligonucleotides

Industrial-Grade Purity Specifications: ≥99.5% HPLC with Defined Impurity Profile vs. Standard ≥95% Material

The derived phosphoramidite (CAS 102212-98-6) from this nucleoside is commercially available in two distinct quality tiers. The Proligo Reagents standard grade guarantees ≥99% (31P-NMR) and ≥99.0% (reversed-phase HPLC), with water content ≤0.3 wt.% . The Pharmadite® grade raises specifications to ≥99.5% (HPLC) and >99.5% (31P-NMR), with quantified ceilings on five named critical impurities: total P(III) contaminants ≤0.1% (100–169 ppm by 31P-NMR), dC2 cyanoethyl-H-phosphonate ≤0.3%, dC3 phosphoramidate ≤0.3%, dC5 O3'-benzoyl isomer ≤0.3%, and any single unspecified impurity ≤0.1% [1]. Standard-grade material from non-Pharmadite sources typically specifies only ≥95% purity with no impurity profiling, leaving the procurement scientist unable to predict batch-to-batch coupling performance.

Phosphoramidite purity Critical impurity control Large-scale oligonucleotide manufacturing

Validated Application Scenarios for Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- Based on Quantitative Evidence


Standard-Throughput DNA Oligonucleotide Synthesis (Up to 100-mer) Requiring High Fidelity

For core facilities and research labs synthesizing unmodified DNA oligonucleotides using standard-protocol synthesizers (ABI, MerMade, ÄKTA OligoPilot), this compound—converted in situ or pre-purchased as the phosphoramidite—delivers per-step coupling efficiency exceeding 99% . The 8-hour/55 °C ammonolysis step is fully integrated into standard workflows. The verified ≤0.1% 3'-O-DMT regioisomer content [1] ensures that even for 80–100-mer syntheses, cumulative chain-termination losses remain below 8%, preserving crude oligonucleotide purity without the need for HPLC purification in many diagnostic applications.

Synthesis of 3'-S-Phosphorothiolate-Modified Oligonucleotides for Mechanistic Enzymology

Investigators studying DNA repair nucleases (e.g., APE1, FEN1) or topoisomerase mechanisms require the 3'-S-phosphorothiolate (3'-PS) linkage as a thiophilic metal-ion trap. This N4-benzoyl-protected nucleoside is the validated precursor for the 3'-thiocytidine phosphorothioamidite building block [2]. Alternative N4-acyl protecting groups (acetyl, isobutyryl) fail under the extended sulfurization and deprotection conditions specific to 3'-PS chemistry, making Bz-dC the only demonstrated viable starting material for this specialized application .

cGMP Oligonucleotide API Manufacturing Requiring Regulatory-Grade Purity Specifications

Contract manufacturing organizations (CMOs) producing therapeutic oligonucleotides (antisense, siRNA, aptamers) under ICH Q7 cGMP guidelines require raw materials with defined, quantified impurity profiles for regulatory filing. The Pharmadite® grade of the derived phosphoramidite—manufactured from this nucleoside intermediate—provides certificate of analysis documentation with five named impurity limits (total P(III) ≤0.1%, dC2/dC3/dC5 each ≤0.3%) [3], directly addressing the CMC section requirement for 'characterization of impurities' in the drug master file .

Multi-Kilogram Oligonucleotide Production Campaigns Where Batch Consistency Determines COGS

For large-scale synthesis campaigns (>100 g final oligonucleotide), the patented hydrated-crystal purification process [1] ensures lot-to-lot consistency of the protected nucleoside at the ≤0.1% regioisomer level. This consistency eliminates the need for incoming QC re-optimization of synthesis protocols per batch—a hidden cost when sourcing generic 'DMT-dC(Bz)' from multiple vendors. Procurement specifications should mandate HPLC purity ≥99%, 3'-O-DMT isomer ≤0.2%, and water content ≤0.5% to align with the industrial evidence baseline.

Quote Request

Request a Quote for Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.